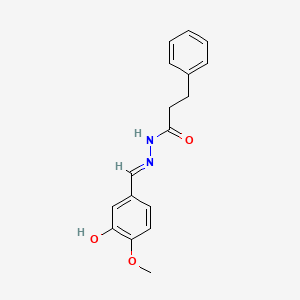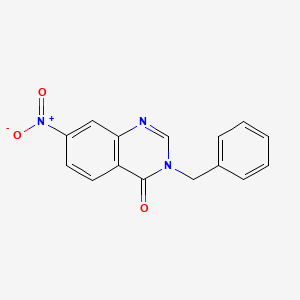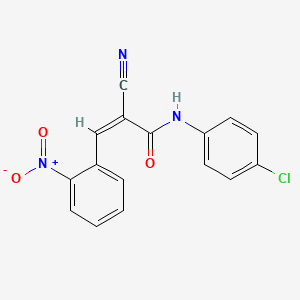![molecular formula C14H13FN4O B5874518 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)
8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in multiple cellular processes.
Mécanisme D'action
FIPI exerts its effects by inhibiting the activity of 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole, an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This compound plays a crucial role in multiple cellular processes, including vesicular trafficking, cytoskeletal organization, and signal transduction. By inhibiting this compound activity, FIPI disrupts these processes and leads to various cellular effects.
Biochemical and Physiological Effects:
FIPI has been shown to have multiple biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. FIPI has also been found to modulate the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using FIPI in lab experiments is its high potency and specificity for 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole. This allows researchers to selectively target this compound and study its effects on various cellular processes. However, one of the limitations of using FIPI is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of FIPI. One area of interest is the development of more potent and selective 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of this compound in various diseases and the potential therapeutic applications of this compound inhibitors. Additionally, the use of FIPI in combination with other drugs or therapies is an area of ongoing research.
Méthodes De Synthèse
The synthesis of FIPI involves a multi-step process that starts with the preparation of 2,4-diamino-5-fluoropyrimidine. This compound is then reacted with 3,4,5-trimethoxybenzoyl chloride to form 2,4-diamino-5-fluoro-3,5-dimethoxybenzoyl pyrimidine. The final step involves the reaction of 2,4-diamino-5-fluoro-3,5-dimethoxybenzoyl pyrimidine with morpholine to yield FIPI.
Applications De Recherche Scientifique
FIPI has been extensively studied in various research fields, including cancer biology, neurodegenerative diseases, and cardiovascular diseases. In cancer biology, FIPI has been shown to inhibit the proliferation and invasion of cancer cells by targeting 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole. In neurodegenerative diseases, FIPI has been demonstrated to ameliorate the symptoms of Alzheimer's disease by reducing the accumulation of amyloid-beta peptides. In cardiovascular diseases, FIPI has been found to prevent the formation of atherosclerotic plaques by inhibiting the migration and proliferation of smooth muscle cells.
Propriétés
IUPAC Name |
4-(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c15-9-1-2-11-10(7-9)12-13(18-11)14(17-8-16-12)19-3-5-20-6-4-19/h1-2,7-8,18H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYVOBVFWDTUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
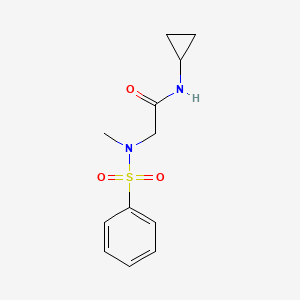

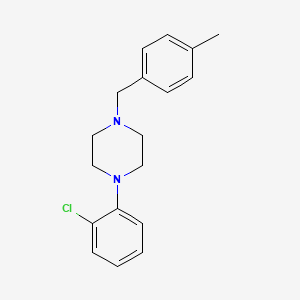
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)
![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate](/img/structure/B5874486.png)

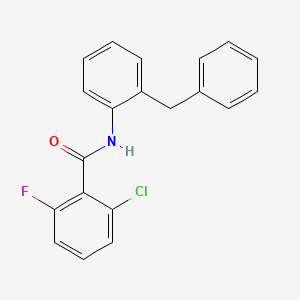
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
